cmnm5Um Confers Strict Wobble Restriction, Avoiding cmo5U's Promiscuous Decoding in the Leucine Codon Box
In a direct head-to-head comparison using a quantitative in vitro codon competition assay with the PURE translation system, the presence of cmnm5Um on tRNA(Leu) resulted in a sharply restricted codon readthrough profile compared to the hypermodified nucleotide cmo5U [1]. The data, visualized as a readthrough percentage heatmap, directly show this contrast in selectivity.
| Evidence Dimension | Codons read by cognate tRNA via wobble base-pairing |
|---|---|
| Target Compound Data | tRNA(Leu) with cmnm5Um reads UUA and UUG codons; negligible readthrough of UUU and UUC was observed in in vitro competition assays [1]. |
| Comparator Or Baseline | tRNA(Val) with cmo5U reads GUA and GUG codons, but also exhibits significant readthrough of GUU and GUC [1]. |
| Quantified Difference | cmnm5Um restricts decoding to 2 codons (ending in A/G); cmo5U permits decoding of all 4 codons in its box [1]. |
| Conditions | In vitro, all five tRNAs were aminoacylated and supplemented at an equal concentration (5 μM) in the PURE translation system at 37°C for 30 minutes [1]. |
Why This Matters
For researchers engineering genetic code expansion or sense codon reassignment, cmnm5Um is the superior choice for isolating and reassigning the UUR leucine codon box because it avoids the orthogonal tRNA cross-reading problems caused by cmo5U's promiscuity [1].
- [1] McFeely, C. A. L., Shakya, B., Makovsky, C. A., Haney, A. K., Cropp, T. A., & Hartman, M. C. T. (2023). Extensive breaking of genetic code degeneracy with non-canonical amino acids. Nature Communications, 14, 5008. (See Fig. 1c heatmap). View Source
